Phosphine, (difluoro)methyl-
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Overview
Description
Phosphine, (difluoro)methyl- is a chemical compound with the molecular formula CH₃F₂P. It is a member of the phosphine family, characterized by the presence of a phosphorus atom bonded to three substituents. This compound is notable for its difluoromethyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of Phosphine, (difluoro)methyl- typically involves the introduction of a difluoromethyl group to a phosphine precursor. One common method is the reaction of a phosphine with a difluoromethylating agent under controlled conditions. Industrial production methods often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phosphorus atom .
Chemical Reactions Analysis
Phosphine, (difluoro)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives with different substituents.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphine, (difluoro)methyl- has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Phosphine, (difluoro)methyl- exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The presence of the difluoromethyl group can influence the compound’s reactivity, stability, and interactions with other molecules. The pathways involved in these interactions are complex and depend on the specific context of the reaction or application .
Comparison with Similar Compounds
Phosphine, (difluoro)methyl- can be compared with other phosphine derivatives, such as:
Phosphine, (methyl)-: Lacks the fluorine atoms, resulting in different reactivity and properties.
Phosphine, (trifluoromethyl)-: Contains an additional fluorine atom, which can further influence its chemical behavior.
Phosphine, (chloromethyl)-: Contains a chlorine atom instead of fluorine, leading to different reactivity patterns.
The uniqueness of Phosphine, (difluoro)methyl- lies in its difluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
753-59-3 |
---|---|
Molecular Formula |
CH3F2P |
Molecular Weight |
84.005 g/mol |
IUPAC Name |
difluoro(methyl)phosphane |
InChI |
InChI=1S/CH3F2P/c1-4(2)3/h1H3 |
InChI Key |
AMJMBJIZKKMZIE-UHFFFAOYSA-N |
Canonical SMILES |
CP(F)F |
Origin of Product |
United States |
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